(2S,3S)-1-(Benzenesulfonyl)-2-(methylsulfanyl)hexan-3-ol
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Overview
Description
(2S,3S)-1-(Benzenesulfonyl)-2-(methylsulfanyl)hexan-3-ol is a chiral organic compound featuring a benzenesulfonyl group, a methylsulfanyl group, and a hexanol backbone. The stereochemistry at the 2nd and 3rd positions is specified as (2S,3S), indicating the spatial arrangement of these substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-(Benzenesulfonyl)-2-(methylsulfanyl)hexan-3-ol can be approached through several steps:
Starting Material: Begin with a suitable hexanol derivative.
Introduction of Benzenesulfonyl Group: This can be achieved through sulfonylation using benzenesulfonyl chloride in the presence of a base like pyridine.
Introduction of Methylsulfanyl Group: This can be done via nucleophilic substitution using a methylthiol reagent.
Stereoselective Synthesis: Employ chiral catalysts or chiral starting materials to ensure the correct (2S,3S) configuration.
Industrial Production Methods
Industrial production would likely involve optimizing the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalysis: Using efficient catalysts to improve reaction rates.
Purification: Implementing large-scale purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzenesulfonyl group can be reduced to a benzene group under strong reducing conditions.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides for ether formation, acyl chlorides for ester formation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Benzene derivatives.
Substitution: Ethers, esters.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Potential use in asymmetric synthesis due to its chiral centers.
Biology
Enzyme Inhibition: Potential use as an inhibitor in enzymatic studies due to its sulfonyl group.
Medicine
Drug Development: Could be explored for its pharmacological properties, particularly if it shows biological activity.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application:
Enzyme Inhibition: The benzenesulfonyl group could interact with the active site of enzymes, inhibiting their activity.
Chiral Catalysis: The (2S,3S) configuration could provide a chiral environment for catalyzing asymmetric reactions.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-1-(Benzenesulfonyl)-2-(methylsulfanyl)hexan-2-ol: Similar structure but different stereochemistry.
(2R,3R)-1-(Benzenesulfonyl)-2-(methylsulfanyl)hexan-3-ol: Enantiomer of the compound .
Uniqueness
Stereochemistry: The (2S,3S) configuration provides unique chiral properties.
Functional Groups: The combination of benzenesulfonyl and methylsulfanyl groups offers unique reactivity.
Properties
CAS No. |
649748-86-7 |
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Molecular Formula |
C13H20O3S2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(2S,3S)-1-(benzenesulfonyl)-2-methylsulfanylhexan-3-ol |
InChI |
InChI=1S/C13H20O3S2/c1-3-7-12(14)13(17-2)10-18(15,16)11-8-5-4-6-9-11/h4-6,8-9,12-14H,3,7,10H2,1-2H3/t12-,13+/m0/s1 |
InChI Key |
XWUATZUCUFZJLO-QWHCGFSZSA-N |
Isomeric SMILES |
CCC[C@@H]([C@@H](CS(=O)(=O)C1=CC=CC=C1)SC)O |
Canonical SMILES |
CCCC(C(CS(=O)(=O)C1=CC=CC=C1)SC)O |
Origin of Product |
United States |
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